8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride
Brand Name:
Vulcanchem
CAS No.:
111415-81-7
VCID:
VC20801393
InChI:
InChI=1S/C20H16N3O2.ClH/c1-22-19-12-15(23(24)25)8-10-17(19)16-9-7-14(21)11-18(16)20(22)13-5-3-2-4-6-13;/h2-12H,21H2,1H3;1H/q+1;/p-1
SMILES:
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-]
Molecular Formula:
C20H17ClN3O2-
Molecular Weight:
365.8 g/mol
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride
CAS No.: 111415-81-7
Cat. No.: VC20801393
Molecular Formula: C20H17ClN3O2-
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111415-81-7 |
|---|---|
| Molecular Formula | C20H17ClN3O2- |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | 5-methyl-3-nitro-6-phenylphenanthridin-5-ium-8-amine;chloride |
| Standard InChI | InChI=1S/C20H16N3O2.ClH/c1-22-19-12-15(23(24)25)8-10-17(19)16-9-7-14(21)11-18(16)20(22)13-5-3-2-4-6-13;/h2-12H,21H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | ASYGJGUYEADSAY-UHFFFAOYSA-M |
| SMILES | C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-] |
| Canonical SMILES | C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator